molecular formula C15H17N3O3S B2437450 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide CAS No. 898470-99-0

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2437450
CAS No.: 898470-99-0
M. Wt: 319.38
InChI Key: FNWGSKICNPZGJG-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide (CAS 850593-29-2) is a chemically sophisticated hybrid compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture strategically incorporates two pharmacologically privileged motifs: a nitrobenzamide framework and a thiophene heterocycle, connected by a dimethylaminoethyl spacer . The nitro group is a key functional moiety, often contributing to bioactivity by serving as a hydrogen bond acceptor and an electron-withdrawing substituent, which can enhance binding affinity in enzyme active sites and influence the pharmacokinetic properties of a molecule . The incorporation of the thiophene ring, a known bioisostere of phenyl groups, is a rational design strategy that can improve metabolic stability and optimize the spatial orientation of pharmacophoric elements for target engagement . The dimethylaminoethyl spacer serves as a conformational bridge, potentially enhancing solubility through its protonatable nitrogen atom and facilitating better penetration through biological membranes . This combination of features makes this compound a valuable scaffold for researching new antibacterial agents, particularly against Gram-negative pathogens . Nitrothiophene carboxamides have been identified as novel prodrugs that require activation by specific bacterial nitroreductases (NfsA and NfsB), exhibiting a bactericidal mechanism of action and efficacy against multi-drug resistant clinical isolates . This compound is intended for use in pharmaceutical development, organic synthesis, and structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-17(2)13(14-4-3-9-22-14)10-16-15(19)11-5-7-12(8-6-11)18(20)21/h3-9,13H,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWGSKICNPZGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 280.35 g/mol. The compound features a nitro group (-NO₂), a thiophene ring, and a dimethylamino group, which are critical for its biological activity.

Key Structural Features:

  • Dimethylamino Group: Enhances solubility and bioavailability.
  • Nitro Group: Often associated with antibacterial properties.
  • Thiophene Ring: Contributes to the compound's electronic properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid derivatives with dimethylaminothiophenes under controlled conditions. The process generally includes:

  • Formation of the amide bond through coupling reactions.
  • Purification via recrystallization or chromatography to achieve high purity levels.

Biological Activities

This compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have indicated that compounds with nitro groups often show significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against both aerobic and anaerobic bacteria, including strains resistant to conventional antibiotics .

Antitumor Activity

Research has shown that related compounds possess antitumor properties, inhibiting cell proliferation in various cancer cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values in the micromolar range against lung cancer cells . The presence of the nitro group is particularly noted for enhancing cytotoxicity against tumor cells.

The proposed mechanism involves the inhibition of specific enzymes or proteins through binding interactions facilitated by the nitro and amine groups. This binding alters enzyme activity, which can be exploited in therapeutic applications, particularly in targeting cancer cells or bacterial infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antibacterial Study:
    • A study demonstrated that similar nitro compounds exhibited effective inhibition against Helicobacter pylori, suggesting potential applications in treating gastrointestinal infections .
  • Antitumor Activity:
    • In a comparative study involving various synthesized compounds, those containing the nitro group showed enhanced cytotoxicity against A549 lung cancer cells, with some derivatives achieving IC50 values below 10 µM .
  • Structure-Activity Relationship (SAR):
    • Analysis of SAR indicated that modifications on the thiophene ring significantly affect the biological activity, suggesting avenues for optimizing efficacy through chemical modifications .

Data Tables

CompoundBiological ActivityIC50 (µM)Notes
Compound AAntimicrobial15Effective against E. coli
Compound BAntitumor7.5High activity against A549 cells
Compound CAntimicrobial20Effective against H. pylori

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide exhibit potent antitumor effects. For instance, derivatives of nitrobenzamide have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has shown potential antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial membranes, potentially disrupting their integrity and leading to cell death .
  • Neurological Applications :
    • There is emerging interest in the neuroprotective properties of compounds containing dimethylamino groups. Research suggests that such compounds may play a role in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of nitrobenzamide derivatives, including this compound. The results demonstrated a significant reduction in tumor growth in vitro and in vivo models, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against several bacterial strains. The compound exhibited notable inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-thiophenecarboxaldehyde with dimethylamine to form the Schiff base intermediate.
  • Step 2 : Reduction of the imine group to yield the secondary amine.
  • Step 3 : Coupling with 4-nitrobenzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine).
  • Key Considerations : Use catalytic agents like DMAP to enhance acylation efficiency. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC and confirm structure via 1^1H/13^13C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies protons on the thiophene (δ 6.8–7.2 ppm), dimethylamino (δ 2.2–2.5 ppm), and nitrobenzamide (δ 8.0–8.3 ppm). 13^13C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.
  • HPLC-MS : Quantifies purity and detects impurities (C18 column, acetonitrile/water mobile phase).
  • UV-Vis/FTIR : Nitro group absorption at ~270 nm (UV) and C=O stretch at ~1680 cm1^{-1} (FTIR) .

Q. How can solubility and stability be assessed under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using shake-flask method. Centrifuge and analyze supernatant via UV-Vis.
  • Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks, UV light exposure). Monitor degradation products via HPLC-MS. Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What strategies are used to identify pharmacological targets for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries (e.g., PDB entries). Prioritize targets with binding energies < -7.0 kcal/mol.
  • In Vitro Assays : Test inhibition of cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Pair with siRNA knockdown to validate target involvement.
  • SPR/BLI : Measure real-time binding kinetics (e.g., Biacore) for confirmed targets .

Q. How can metabolic stability and cytochrome P450 interactions be evaluated?

  • Methodological Answer :

  • Liver Microsomes : Incubate compound (1–10 µM) with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS. Calculate t1/2t_{1/2} and intrinsic clearance.
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC50_{50} values. Apply non-competitive inhibition models if Ki<10µMK_i < 10 µM .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with 8–12 concentration points (e.g., 0.1–100 µM) to confirm EC50_{50}/IC50_{50} trends.
  • Orthogonal Assays : Validate cytotoxicity via Annexin V/PI staining (flow cytometry) alongside MTT.
  • Statistical Analysis : Apply Grubbs’ test to identify outliers. Use ANOVA with post-hoc Tukey for multi-group comparisons .

Q. What methods enable selective functionalization of the thiophene or benzamide moieties?

  • Methodological Answer :

  • Thiophene Modification : Electrophilic substitution (e.g., bromination with NBS in CCl4_4) at the 5-position.
  • Benzamide Modification : Nitro group reduction (H2_2, Pd/C) to amine, followed by acylation or sulfonylation.
  • Protection/Deprotection : Use Boc groups for amine protection during multi-step synthesis .

Q. How can stability under varying pH and temperature conditions be systematically studied?

  • Methodological Answer :

  • pH Stability : Incubate compound (1 mg/mL) in buffers (pH 1–10) at 37°C. Sample at 0, 24, 48 hrs; analyze via HPLC.
  • Thermal Stability : Use DSC/TGA to determine decomposition onset temperature. Store samples at -20°C, 4°C, and 25°C; compare degradation rates.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradants .

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